molecular formula C13H18O B016135 3-(4-Tert-butylphenyl)propanal CAS No. 18127-01-0

3-(4-Tert-butylphenyl)propanal

Cat. No.: B016135
CAS No.: 18127-01-0
M. Wt: 190.28 g/mol
InChI Key: FZJUFJKVIYFBSY-UHFFFAOYSA-N
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Description

Bourgeonal, known by its preferred IUPAC name 3-(4-tert-Butylphenyl)propanal, is an aromatic aldehyde widely used in perfumery. It has a fragrance reminiscent of lily of the valley, described as floral, watery, green, and aldehydic. Bourgeonal is a pale yellow liquid at room temperature and is known for its role as a chemo-attractant for human spermatozoa .

Mechanism of Action

Target of Action

Bourgeonal primarily targets the human olfactory receptors (ORs), specifically OR1D2 and OR2AG1 . These receptors are expressed at the RNA and protein levels in human airway smooth muscle cells (HASMCs) . They are part of the largest supergene family within the class of G protein-coupled receptors (GPCRs), which detect volatile odorant molecules by specific binding .

Mode of Action

Bourgeonal interacts with its targets, the ORs, triggering transient Ca^2+ increases in HASMCs via a cAMP-dependent signal transduction cascade . The activation of OR1D2 with bourgeonal leads to an increase in cell contractility . This interaction can be inhibited by the specific OR1D2 antagonist undecanal .

Biochemical Pathways

The activation of OR1D2 by bourgeonal affects the cAMP-dependent signal transduction pathway . This pathway plays a crucial role in the regulation of many biological responses, including the secretion of certain cytokines . The activation of this pathway leads to transient increases in intracellular calcium levels, which can modulate various physiological processes .

Result of Action

The activation of OR1D2 by Bourgeonal has both acute and chronic effects. Acute effects include fast transient Ca^2+ increase and contraction . Chronic effects include the secretion of cytokines such as IL-8 and GM-CSF . These effects contribute to the regulation of pathophysiological processes in HASMCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bourgeonal. For instance, the presence of undecanal, a specific antagonist of OR1D2, can significantly inhibit Bourgeonal-triggered cell contractility . This suggests that the presence of other compounds in the environment can influence the action of Bourgeonal.

Biochemical Analysis

Biochemical Properties

Bourgeonal interacts with a specific olfactory receptor, OR1D2 . This interaction triggers transient Ca2+ increases in human airway smooth muscle cells (HASMCs) via a cAMP-dependent signal transduction cascade .

Cellular Effects

Bourgeonal has significant effects on various types of cells. In HASMCs, stimulation of OR1D2 with Bourgeonal leads to an increase in cell contractility . Additionally, Bourgeonal activation induces the secretion of IL-8 and GM-CSF .

Molecular Mechanism

Bourgeonal exerts its effects at the molecular level through its interaction with the OR1D2 receptor. This interaction triggers a cAMP-dependent signal transduction cascade, leading to transient increases in Ca2+ levels . The activation of OR1D2 by Bourgeonal also leads to the secretion of IL-8 and GM-CSF .

Metabolic Pathways

Given its interaction with the OR1D2 receptor, it’s likely that Bourgeonal is involved in pathways related to olfactory signal transduction .

Transport and Distribution

Bourgeonal is likely transported to cells via diffusion due to its small size and lipophilic nature. Once in the cell, it binds to the OR1D2 receptor, primarily located in the plasma membrane .

Subcellular Localization

Bourgeonal, as an odorant molecule, primarily interacts with receptors on the cell surface. Specifically, it binds to the OR1D2 receptor located in the plasma membrane . Β-arrestin2, a protein that typically shows a cytoplasmic localization, appears in the nucleus after stimulation of the OR1D2 receptor with Bourgeonal in human spermatozoa .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bourgeonal can be synthesized from 3-(4-tert-butylphenyl)propenal. One method involves the hydrogenation of the carbon-to-carbon double bond in the presence of a suitable catalyst . Another method includes adding an acid to a solution of p-tert-butyltoluene to generate an m-isomer .

Industrial Production Methods: Industrial production of bourgeonal typically involves the use of large-scale hydrogenation reactors and precise control of reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Bourgeonal undergoes various chemical reactions, including:

    Oxidation: Bourgeonal can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: Bourgeonal can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with bourgeonal under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-(4-tert-Butylphenyl)propanoic acid.

    Reduction: 3-(4-tert-Butylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bourgeonal has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-tert-butylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJUFJKVIYFBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044808
Record name 3-(4-tert-Butylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, 4-(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18127-01-0
Record name Bourgeonal
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URL https://commonchemistry.cas.org/detail?cas_rn=18127-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bourgeonal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanal, 4-(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(4-tert-Butylphenyl)propanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-tert-butylphenyl)propionaldehyde
Source European Chemicals Agency (ECHA)
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Record name BOURGEONAL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene was similarly prepared as described in Examples I and II. First, 4-tert-butyl benzaldehyde (commercially available from TCI Company) was used to obtain 3-(4-tert-butyl-phenyl)-propionaldehyde (1.1 Kg), which was consequently used to afford 4-tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene (636 g). The product 4-tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene has a boiling point of 98° C. at a pressure of 1.2 mmHg.
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4-Tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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